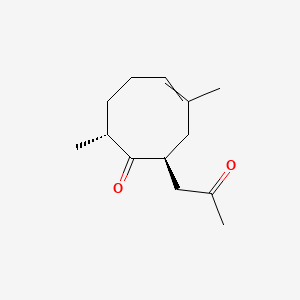![molecular formula C12H15Br3S3 B14333934 1,3,5-Tris[(2-bromoethyl)sulfanyl]benzene CAS No. 110431-64-6](/img/no-structure.png)
1,3,5-Tris[(2-bromoethyl)sulfanyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Tris[(2-bromoethyl)sulfanyl]benzene is an organic compound that features a benzene ring substituted with three 2-bromoethylsulfanyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,5-Tris[(2-bromoethyl)sulfanyl]benzene can be synthesized through a multi-step process involving the bromination of benzene derivatives followed by substitution reactions. One common method involves the bromination of 1,3,5-tris(mercaptoethyl)benzene using N-bromosuccinimide (NBS) in the presence of a radical initiator . The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Tris[(2-bromoethyl)sulfanyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or dimethyl sulfoxide.
Major Products Formed
Substitution: Products include azidoethylsulfanyl or thiourethylsulfanyl derivatives.
Oxidation: Sulfoxides and sulfones.
Coupling: Complex aromatic compounds with extended conjugation.
Wissenschaftliche Forschungsanwendungen
1,3,5-Tris[(2-bromoethyl)sulfanyl]benzene has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Materials Science: Employed in the fabrication of polymers and materials with specific properties, such as conductivity or porosity.
Medicinal Chemistry: Investigated for its potential as a precursor to biologically active compounds.
Catalysis: Utilized in the development of catalysts for various chemical reactions.
Wirkmechanismus
The mechanism of action of 1,3,5-Tris[(2-bromoethyl)sulfanyl]benzene involves its ability to undergo substitution and coupling reactions, which allows it to form new chemical bonds and structures. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in coupling reactions, the compound acts as a substrate for palladium-catalyzed cross-coupling, forming new carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
1,3,5-Tris[(2-bromoethyl)sulfanyl]benzene can be compared with other similar compounds, such as:
1,3,5-Tris(bromomethyl)benzene: Similar structure but with bromomethyl groups instead of bromoethylsulfanyl groups.
1,3,5-Tris(mercaptoethyl)benzene: Contains mercaptoethyl groups instead of bromoethylsulfanyl groups.
1,3,5-Tris(azidoethyl)sulfanylbenzene: Contains azidoethyl groups instead of bromoethylsulfanyl groups.
Eigenschaften
| 110431-64-6 | |
Molekularformel |
C12H15Br3S3 |
Molekulargewicht |
495.2 g/mol |
IUPAC-Name |
1,3,5-tris(2-bromoethylsulfanyl)benzene |
InChI |
InChI=1S/C12H15Br3S3/c13-1-4-16-10-7-11(17-5-2-14)9-12(8-10)18-6-3-15/h7-9H,1-6H2 |
InChI-Schlüssel |
ADJVCDILEFRBGK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1SCCBr)SCCBr)SCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



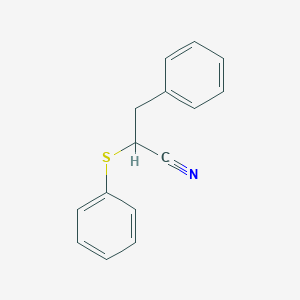



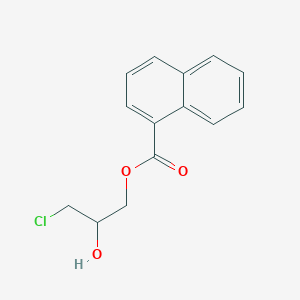

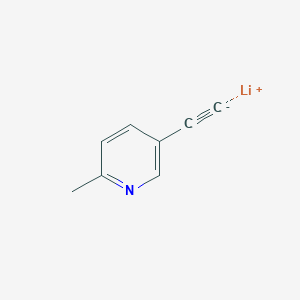
![1-[2-(2-Methoxyethoxy)ethoxy]-2,4-dinitrobenzene](/img/structure/B14333902.png)
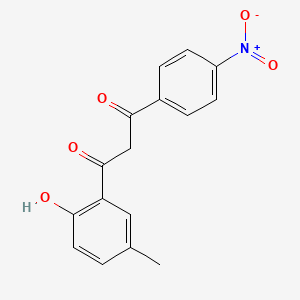

![4-[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-4-yl]-1-phenylbutane-1,3-dione](/img/structure/B14333913.png)
